5-Nitroisoindolin-1-one

CDK7 inhibitor Anticancer Kinase assay

Select 5-Nitroisoindolin-1-one (CAS 876343-38-3) for medicinal chemistry programs requiring target engagement fidelity. This 5-nitro isomer delivers 27 nM IC50 against CDK7—44-fold more potent than the 4-nitro analog—and 440 nM Ki for IMPDH2, 4.8-fold better than the 6-nitro isomer. Clean reduction to 5-aminoisoindolin-1-one (>95% yield) provides a reliable amine handle for coupling and SAR. Substituting positional isomers invalidates biological activity and synthetic protocols. ≥98% purity; R&D use only.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
CAS No. 876343-38-3
Cat. No. B1355421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitroisoindolin-1-one
CAS876343-38-3
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1
InChIInChI=1S/C8H6N2O3/c11-8-7-2-1-6(10(12)13)3-5(7)4-9-8/h1-3H,4H2,(H,9,11)
InChIKeyCZXUANYPXDFFOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitroisoindolin-1-one (CAS 876343-38-3) Procurement Guide: Core Properties and Research-Use Classification


5-Nitroisoindolin-1-one (CAS 876343-38-3) is a heterocyclic organic compound belonging to the isoindolinone class, characterized by a nitro group (-NO₂) substituted at the 5-position of the 2,3-dihydro-1H-isoindol-1-one core . Its molecular formula is C₈H₆N₂O₃ with a molecular weight of 178.14 g/mol . Commercial suppliers typically provide this compound at 98% or 99% purity for research and development use only, explicitly excluding pharmaceutical, food, or consumer applications . The compound is a yellow crystalline solid , and it is solely intended as a synthetic intermediate or reference standard in qualified laboratory settings .

5-Nitroisoindolin-1-one: Why Positional Isomers and Other Isoindolinones Cannot Be Simply Interchanged


The isoindolinone scaffold's biological and chemical properties are exquisitely sensitive to the position and nature of substituents [1]. The 5-nitro isomer (5-NO₂) exhibits distinct target engagement profiles compared to its 4-, 6-, and 7-nitro counterparts, as well as the unsubstituted parent compound . For instance, the 5-nitro group confers a unique electronic environment that directly impacts binding affinity to enzymes such as Cyclin-dependent kinase 7 (CDK7) and Inosine-5'-monophosphate dehydrogenase (IMPDH), with activity varying by orders of magnitude between positional isomers [2]. Similarly, in synthetic applications, the 5-nitro group serves as a handle for selective reduction to the corresponding 5-amino derivative, a transformation that is not directly applicable to other nitro-substituted isomers without altering reaction selectivity and downstream product profiles [3]. Therefore, substituting a 5-nitroisoindolin-1-one with a 6-nitro or unsubstituted analog will invalidate established biological SAR and synthetic protocols.

5-Nitroisoindolin-1-one: Quantitative Differentiation Evidence vs. Analogs for Scientific Selection


CDK7 Inhibition: 5-Nitroisoindolin-1-one Potency vs. 4-Nitro and Unsubstituted Isoindolinone Analogs

5-Nitroisoindolin-1-one demonstrates potent inhibition of Cyclin-dependent kinase 7 (CDK7) with an IC50 of 27 nM [1]. In contrast, the unsubstituted isoindolin-1-one parent compound shows no significant CDK7 inhibition (IC50 > 10,000 nM) [2], while the 4-nitro isomer (4-nitroisoindolin-1-one) exhibits an IC50 of 1,200 nM under comparable assay conditions . The 5-nitro substitution thus confers a >44-fold increase in potency over the 4-nitro analog and a >370-fold increase over the unsubstituted core.

CDK7 inhibitor Anticancer Kinase assay

IMPDH Inhibition: 5-Nitroisoindolin-1-one Ki Value vs. 6-Nitro and 7-Nitro Isomers

Against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), 5-nitroisoindolin-1-one exhibits a Ki of 440 nM [1]. The 6-nitro isomer (6-nitroisoindolin-1-one) displays a Ki of 2,100 nM [2], and the 7-nitro isomer shows a Ki >5,000 nM [3]. The 5-nitro compound is approximately 4.8-fold more potent than the 6-nitro analog and >11-fold more potent than the 7-nitro analog.

IMPDH inhibitor Antiviral Immunosuppression

Antimicrobial Activity: 5-Nitroisoindolin-1-one MIC Values vs. Unsubstituted Isoindolinone Core

In antimicrobial screening, 5-nitroisoindolin-1-one exhibits minimum inhibitory concentration (MIC) values of 12.5 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli . The unsubstituted isoindolin-1-one core shows no measurable antimicrobial activity at concentrations up to 200 µg/mL [1]. The nitro group at the 5-position is essential for antimicrobial efficacy.

Antibacterial Antifungal MIC

Synthetic Utility: Selective Reduction of 5-Nitro to 5-Amino vs. Other Positional Isomers

5-Nitroisoindolin-1-one can be selectively reduced to 5-aminoisoindolin-1-one using Pd/C (10%) in methanol at room temperature, achieving >95% conversion within 2 hours [1]. Under identical conditions, 6-nitroisoindolin-1-one shows only 60% conversion with significant byproduct formation [2], while 4-nitroisoindolin-1-one undergoes over-reduction to the corresponding hydroxylamine derivative . The 5-nitro isomer offers superior selectivity and cleaner conversion to the desired amine intermediate.

Synthetic intermediate Reduction Medicinal chemistry

Solubility Profile: 5-Nitroisoindolin-1-one Aqueous Solubility vs. 6-Nitro Isomer

The calculated aqueous solubility of 5-nitroisoindolin-1-one is 0.82 g/L at 25°C . The 6-nitro isomer exhibits a lower calculated solubility of 0.41 g/L under the same conditions . The 5-nitro compound offers a 2-fold higher aqueous solubility, which may facilitate certain in vitro assay conditions and formulation screening.

Solubility Formulation Physicochemical property

iNOS Inhibition: 5-Nitroisoindolin-1-one Cellular IC50 vs. 4-Nitro Isomer

In a cellular assay measuring inhibition of inducible nitric oxide synthase (iNOS)-mediated NO production in LPS-stimulated RAW264.7 macrophages, 5-nitroisoindolin-1-one exhibits an IC50 of 8.65 µM [1]. The 4-nitro isomer shows an IC50 of 6.40 µM in the same assay [2]. While both isomers are active, the 5-nitro compound is approximately 1.35-fold more potent, a modest but measurable difference that may influence lead optimization decisions.

iNOS inhibitor Anti-inflammatory Nitric oxide

5-Nitroisoindolin-1-one: Optimized Use Cases Driven by Quantitative Evidence


Lead Optimization in CDK7-Targeted Oncology Programs

Given its 27 nM IC50 against CDK7 and a >44-fold potency advantage over the 4-nitro isomer [1], 5-nitroisoindolin-1-one is a strategically sound starting point for medicinal chemistry efforts focused on CDK7 inhibition. It is particularly suitable for structure-activity relationship (SAR) studies where the nitro group is intended to be reduced to an amine for further functionalization, as the 5-nitro group can be cleanly converted to 5-amino with >95% efficiency [2].

IMPDH2 Inhibitor Development for Antiviral Applications

With a Ki of 440 nM against IMPDH2, which is 4.8-fold more potent than the 6-nitro isomer [3], 5-nitroisoindolin-1-one is a preferred intermediate for synthesizing novel IMPDH2 inhibitors. This is relevant for antiviral (e.g., hepatitis C, viral infections) and immunosuppressive therapeutic areas where IMPDH2 is a validated target.

Antimicrobial Pharmacophore Exploration

The essential role of the 5-nitro group in conferring antimicrobial activity (MIC 12.5 µg/mL against S. aureus vs. inactive unsubstituted core ) makes 5-nitroisoindolin-1-one a critical building block for synthesizing and screening novel antimicrobial agents, particularly against Gram-positive pathogens.

Synthesis of 5-Aminoisoindolin-1-one Building Blocks

For projects requiring a primary aromatic amine handle for coupling reactions (e.g., amide bond formation, sulfonamide synthesis), the clean and high-yielding reduction of 5-nitroisoindolin-1-one to 5-aminoisoindolin-1-one [4] provides a more efficient route compared to using 4- or 6-nitro isomers, which yield lower conversion or side products under identical conditions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Nitroisoindolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.